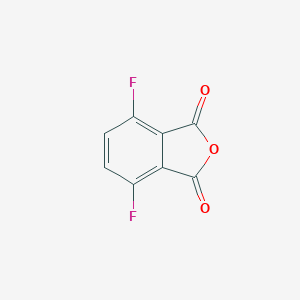
3,6-Difluorophthalic anhydride
Cat. No. B041835
Key on ui cas rn:
652-40-4
M. Wt: 184.1 g/mol
InChI Key: AVLRPSLTCCWJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06320063B1
Procedure details


This compound was prepared by modifications to the literature method of Synth. Comm., 1990, 20, 2139. A mixture of the sublimed product (9) from the above reaction (100 g, 0.55 moles), hydroquinone (63.7 g, 0.58 moles), NaCl (127 g, 2.22 moles) and powdered anhydrous AlCl3 (833 g, 6.26 moles) was placed in a 5 L flask equipped with a condenser. The reactants were well-mixed by shaking, then heated over 1-2 hours to 200±5° C. (bath) under a nitrogen atmosphere (there was very large gas evolution during the heating process). After a further 2 hours at 200±5° C., the melt was poured onto ice and conc. HCl (1.6 L) was added. The mixture was stirred at room temperature overnight, and the reddish brown precipitate was collected, washed with H2O and dried to give crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione (4) (151 g, 98%), m.p. 301-304° C. (lit. m.p. 318-319° C.). This crude product was virtually insoluble in all solvents, and showed (by TLC in EtOAc/petroleum ether 1:3) only one minor impurity (probably 1-chloro-4-fluoro-5,8-dihydroxyanthracene-9,10-dione). 1H NMR agreed well with literature. This material was used for the next step without further purification.





Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][C:10]([F:13])=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=O.[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)[OH:15].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[F:13][C:10]1[C:4]2[C:5](=[O:7])[C:21]3[C:20](=[C:18]([OH:19])[CH:17]=[CH:16][C:14]=3[OH:15])[C:8](=[O:9])[C:3]=2[C:2]([F:1])=[CH:12][CH:11]=1 |f:2.3,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2C(C(=O)OC2=O)=C(C=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
63.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
127 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
833 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared by modifications to the literature method of Synth
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was placed in a 5 L flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reactants were well-mixed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reddish brown precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 151 g | |
| YIELD: PERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
